Cas no 1605741-60-3 (N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide)

N-(Azetidin-3-yl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring an azetidine ring and a nitro-substituted benzene sulfonyl group. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The azetidine moiety contributes to conformational rigidity, while the electron-withdrawing nitro group enhances reactivity in nucleophilic substitution or reduction reactions. Its well-defined structure makes it suitable for further functionalization, enabling applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its utility in research and development.
N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide structure
1605741-60-3 structure
Product Name:N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide
CAS No:1605741-60-3
MF:C9H11N3O4S
MW:257.266340494156
CID:5708990
PubChem ID:66185167
Update Time:2025-06-11

N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • CS-0351178
    • N-(azetidin-3-yl)-2-nitrobenzenesulfonamide
    • EN300-1169880
    • N-(AZETIDIN-3-YL)-2-NITROBENZENE-1-SULFONAMIDE
    • 1605741-60-3
    • AKOS015528441
    • N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C9H11N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2
    • InChI Key: AVUSXHQFUXBPJT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1CNC1)(=O)=O

Computed Properties

  • Exact Mass: 257.04702701g/mol
  • Monoisotopic Mass: 257.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 112Ų

N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide

N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS No. 1605741-60-3): An Overview of a Promising Compound in Medicinal Chemistry

N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS No. 1605741-60-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical structure of N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide consists of a nitrobenzene sulfonamide moiety linked to an azetidine ring. The azetidine ring, a four-membered heterocyclic compound, imparts unique conformational flexibility and electronic properties to the molecule, which may contribute to its biological activity. The nitro group on the benzene ring is known for its electron-withdrawing effect, which can influence the compound's reactivity and binding affinity to various biological targets.

Recent research has highlighted the potential of N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide in several therapeutic areas. One notable application is in the treatment of bacterial infections. Sulfonamides have been used as antibiotics for decades, and the introduction of the azetidine ring may enhance their efficacy by improving their pharmacokinetic properties and reducing resistance. Studies have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

In addition to its antibacterial properties, N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide has also shown promise in cancer research. The nitro group on the benzene ring can be reduced under hypoxic conditions, which are commonly found in solid tumors. This reduction can lead to the formation of toxic metabolites that selectively kill cancer cells while sparing normal tissues. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy agents.

The pharmacokinetic properties of N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide have also been investigated. In vitro and in vivo studies have shown that this compound has good solubility and stability, which are crucial for its effective delivery to target tissues. Furthermore, it exhibits low toxicity and favorable safety profiles, making it a suitable candidate for further clinical development.

Another area of interest is the potential use of N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide in inflammatory diseases. Sulfonamides are known for their anti-inflammatory effects, and the presence of the azetidine ring may enhance these properties by modulating specific inflammatory pathways. Preliminary studies have indicated that this compound can reduce inflammation in animal models of arthritis and other inflammatory conditions.

The synthesis of N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide involves several well-established chemical reactions. The key steps include the formation of the azetidine ring through a ring-closing metathesis reaction and the subsequent coupling with 2-nitrobenzenesulfonyl chloride to form the final product. These synthetic methods are scalable and can be adapted for large-scale production, making it feasible to produce this compound for clinical trials and commercial use.

In conclusion, N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS No. 1605741-60-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as antibacterial therapy, cancer treatment, and inflammation management. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing medical treatments and improving patient outcomes.

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